molecular formula C17H14N2O4 B2660296 N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide CAS No. 922474-59-7

N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide

Katalognummer B2660296
CAS-Nummer: 922474-59-7
Molekulargewicht: 310.309
InChI-Schlüssel: RJAYAXRWNWPESH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXAA was initially developed as an antitumor agent and has shown promising results in preclinical studies.

Wirkmechanismus

N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide exerts its antitumor activity by activating the immune system and inducing tumor necrosis. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide stimulates the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ), which are involved in the immune response against tumors. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide also disrupts the blood supply to tumors by inducing vascular permeability and causing the death of endothelial cells.
Biochemical and Physiological Effects:
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide has been shown to induce a wide range of biochemical and physiological effects in animal models. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide increases the production of cytokines, such as TNF-α, IL-6, and IFN-γ, which are involved in the immune response against tumors. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide also increases the levels of reactive oxygen species (ROS) in tumor cells, which can lead to cell death. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide also induces vascular permeability, which can lead to the death of endothelial cells and disruption of the blood supply to tumors.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide has several advantages for use in lab experiments. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that can be easily synthesized in large quantities. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide has also been extensively studied in preclinical models and has shown promising results as an antitumor agent. However, N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide has several limitations for use in lab experiments. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide has poor solubility in water, which can make it difficult to administer in animal models. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide also has a short half-life in vivo, which can limit its effectiveness as an antitumor agent.

Zukünftige Richtungen

For the development of N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide include improving its solubility and pharmacokinetic properties, investigating its potential in combination with other chemotherapeutic agents or immunotherapies, and further elucidating its mechanism of action.

Synthesemethoden

N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide can be synthesized using a multistep process that involves the reaction of 4-methoxyphenylacetic acid with phosgene to form the corresponding acid chloride. This intermediate is then treated with phthalic anhydride to form the dioxoisoindole ring system. The final product is obtained by reacting the dioxoisoindole intermediate with ammonia.

Wissenschaftliche Forschungsanwendungen

N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications as an antitumor agent. Preclinical studies have shown that N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide exhibits antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models.

Eigenschaften

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-23-11-7-5-10(6-8-11)9-14(20)18-13-4-2-3-12-15(13)17(22)19-16(12)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAYAXRWNWPESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.